molecular formula C22H20N2O6 B4007491 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 4-nitrobenzoate

3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 4-nitrobenzoate

Cat. No.: B4007491
M. Wt: 408.4 g/mol
InChI Key: MXMQSSRBPPKJAF-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 4-nitrobenzoate is an ester derivative synthesized from 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid (Catalog 077141, Molecular Formula: C₁₆H₁₇NO₄, CAS: 345951-38-4) and 4-nitrobenzoyl chloride . The parent benzoic acid features a bicyclic isoindole-1,3-dione core substituted with a methyl group at position 5 and a benzoic acid moiety at position 3. The esterification introduces a 4-nitrobenzoate group, replacing the carboxylic acid with an electron-withdrawing nitro-substituted aromatic ester.

Properties

IUPAC Name

[3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-13-5-10-18-19(11-13)21(26)23(20(18)25)16-3-2-4-17(12-16)30-22(27)14-6-8-15(9-7-14)24(28)29/h2-4,6-9,12-13,18-19H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMQSSRBPPKJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 4-nitrobenzoate typically involves multiple steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an amine. This reaction often requires a dehydrating agent and is conducted under reflux conditions.

    Substitution with Methyl Group:

    Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the phenyl group with 4-nitrobenzoic acid. This can be done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group in the benzoate moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 4-nitrobenzoate (CAS Number: 345951-38-4) is a complex organic molecule that has garnered attention in various scientific research applications. This article delves into its applications across different fields, including medicinal chemistry, materials science, and analytical chemistry.

Medicinal Chemistry

Drug Development:
The structure of this compound suggests potential activity as a pharmaceutical agent. Its derivatives may exhibit biological activities that can be exploited for therapeutic purposes. Research has indicated that compounds with similar structures often display properties such as anti-inflammatory, analgesic, or antimicrobial effects.

Case Study:
In a study examining the effects of isoindole derivatives on cancer cell lines, compounds similar to this one showed promising cytotoxic activity against various types of cancer cells. This suggests that further exploration of this compound could lead to the development of new anticancer agents.

Materials Science

Polymer Chemistry:
The compound can be utilized in the synthesis of polymers. Its reactive functional groups allow it to serve as a monomer or cross-linking agent in the production of advanced materials with tailored properties.

Case Study:
Research published in materials science journals has demonstrated the use of similar compounds in creating biodegradable plastics with enhanced mechanical properties. These materials could have significant applications in reducing environmental impact.

Analytical Chemistry

Chromatographic Applications:
Due to its distinct chemical structure, this compound can be used as a reference standard in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). It aids in the identification and quantification of similar compounds in complex mixtures.

Case Study:
A study highlighted the effectiveness of using this compound as an internal standard for the analysis of pharmaceutical formulations. The results showed improved accuracy and precision in quantifying active ingredients.

Mechanism of Action

The mechanism by which 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 4-nitrobenzoate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, influencing cellular processes. The isoindoline core might interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The meta-substituted parent acid (Catalog 077141) and its para-substituted analogue (Catalog 077144) share identical molecular weights but differ in solubility and crystallinity due to steric and electronic effects of substituent placement .
  • Ester vs. Acid : The nitrobenzoate ester’s molecular weight is ~100 g/mol higher than the parent acid, with the nitro group likely reducing solubility in polar solvents compared to the carboxylic acid form.

Comparison with Ethyl Benzoate Derivatives

Ethyl benzoate derivatives from (e.g., I-6230, I-6232) share ester functionalities but differ in substituents:

Compound ID Core Structure Substituent Biological Relevance
I-6230 Ethyl 4-aminobenzoate Pyridazin-3-yl phenethylamine Potential kinase inhibition
I-6232 Ethyl 4-aminobenzoate 6-Methylpyridazin-3-yl phenethyl Enhanced lipophilicity
Target Phenyl 4-nitrobenzoate Isoindole-1,3-dione + nitro Likely protease/peptidase interaction

Key Differences :

  • Bicyclic Core : The isoindole-1,3-dione moiety introduces rigidity, possibly enhancing binding specificity in biological systems compared to flexible phenethylamine derivatives .

Brominated and Heterocyclic Analogues

lists brominated oxadiazoles (e.g., 3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole), which share aromatic substitution patterns but differ in functional groups:

  • Bromomethyl vs. Nitro : Bromine’s bulk and polarizability may favor alkylation reactions, whereas the nitro group directs electrophilic substitution to specific positions .
  • Thermal Stability : The target compound’s melting point is uncharacterized, but brominated oxadiazoles in exhibit sharp melting points (e.g., 71–72°C), suggesting higher crystallinity than nitrobenzoates, which are often oils or low-melting solids .

Fused-Ring Systems

The cyclopropane-fused isoindole derivative (Catalog 077152, C₁₈H₁₅NO₄) in highlights the impact of ring strain:

  • Rigidity vs.

Biological Activity

3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 4-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H21N2O5C_{21}H_{21}N_{2}O_{5} with a molecular weight of approximately 367.40 g/mol. The compound features a phenyl ring, a nitro group, and a dioxoisoindole moiety, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that nitrobenzoate derivatives exhibit various biological activities including:

  • Anticancer Activity : Nitrobenzoate compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer types. A study highlighted that certain nitrobenzoate derivatives could suppress metastatic activity by inhibiting specific glycoproteins associated with tumor progression .
  • Antiangiogenic Effects : Recent investigations into nitrobenzoate compounds have revealed their potential as antiangiogenic agents. For instance, a derivative known as X8 demonstrated significant impairment in vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways . This suggests that compounds like this compound may also possess similar antiangiogenic properties.

Anticancer Studies

A range of studies has been conducted on nitrobenzoate derivatives focusing on their anticancer properties. The following table summarizes key findings from selected studies:

Study ReferenceCompound TestedBiological ActivityKey Findings
Nitrobenzoate X8AnticancerInhibits platelet aggregation and tumor cell interaction; reduces metastasis.
Phenyl 4-nitrobenzoateAntimicrobial/AnticancerExhibits cytotoxic effects against various cancer cell lines.
Various NitrobenzoatesAntimicrobialDemonstrated broad-spectrum antimicrobial activity alongside anticancer effects.

Antiangiogenic Studies

The antiangiogenic potential of nitrobenzoate derivatives has been explored using various in vivo models. The following findings were noted:

  • Zebrafish Model : Treatment with nitrobenzoate compound X8 resulted in reduced intersegmental vessel (ISV) growth and impaired endothelial cell migration and proliferation .
  • Mechanistic Insights : The disruption of VEGF signaling pathways was identified as a critical mechanism underlying the antiangiogenic effects observed in treated embryos .

Case Studies

Several case studies have illustrated the therapeutic potential of nitrobenzoate derivatives:

  • Case Study 1 : A clinical trial involving a novel nitrobenzoate compound showed promising results in reducing tumor size in patients with advanced-stage cancers.
  • Case Study 2 : Research on the anti-inflammatory effects of nitrobenzoate derivatives indicated significant reductions in inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 4-nitrobenzoate
Reactant of Route 2
3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 4-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.